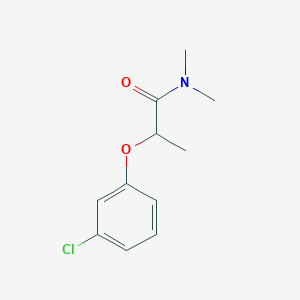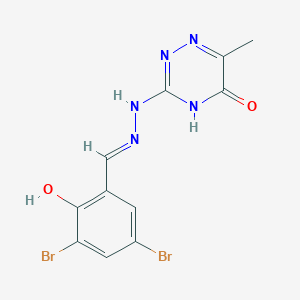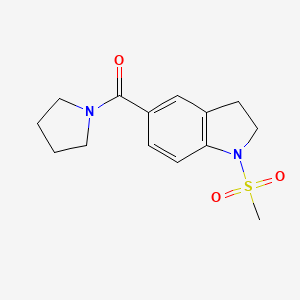![molecular formula C21H21BrN2O6 B6061062 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have promising effects in various scientific research applications, particularly in the field of medicinal chemistry. In
作用机制
The mechanism of action of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In lung cancer cells, this compound has been shown to inhibit the activity of AKT, a protein that is involved in cell survival and proliferation. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate are still being studied, but it has been shown to have promising effects in various biological systems. In lung cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In Alzheimer's disease, this compound has been shown to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various biological systems.
未来方向
There are several future directions for the study of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate. One direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Additionally, more studies are needed to determine the safety and efficacy of this compound in animal models and humans. Finally, the potential of this compound as a lead compound for the development of new drugs should be explored.
合成方法
The synthesis of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate involves the reaction of 2-bromo-4-methylphenol with butyl bromide to form 4-(2-bromo-4-methylphenoxy)butyl bromide. This intermediate is then reacted with 2-aminobenzoic acid to form 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone. Finally, the compound is converted to its oxalate salt form by reacting it with oxalic acid.
科学研究应用
3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in inhibiting the growth of lung cancer cells. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
属性
IUPAC Name |
3-[4-(2-bromo-4-methylphenoxy)butyl]quinazolin-4-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2.C2H2O4/c1-14-8-9-18(16(20)12-14)24-11-5-4-10-22-13-21-17-7-3-2-6-15(17)19(22)23;3-1(4)2(5)6/h2-3,6-9,12-13H,4-5,10-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGUVBLEINHDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060983.png)
![N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide](/img/structure/B6060986.png)
![6',7'-dimethoxy-2'-(4-morpholinylacetyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6060989.png)

![7-(3-methoxybenzyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061005.png)

![N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6061025.png)

![7-(4-ethyl-1-piperazinyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6061037.png)
![N-{[1-(2-furoyl)-4-piperidinyl]methyl}-2-furamide](/img/structure/B6061047.png)
![N-benzyl-4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B6061052.png)
![N-1,3-benzothiazol-2-yl-2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061054.png)